5-Bromo-1-(methylsulfonyl)indoline
Overview
Description
5-Bromo-1-(methylsulfonyl)indoline is a brominated indoline derivative with a methylsulfonyl group attached to the first position of the indoline ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indoline or its derivatives.
Bromination: The indoline core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Methylsulfonylation: The brominated indoline is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to introduce the methylsulfonyl group at the 1-position.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale reactors are used to handle the chemical reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of indoline.
Reduction Products: Reduced forms of the compound, such as 5-bromoindoline.
Substitution Products: Derivatives with different functional groups at the bromine or sulfonyl positions.
Mechanism of Action
Target of Action
5-Bromo-1-(methylsulfonyl)indoline is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Scientific Research Applications
Chemistry: 5-Bromo-1-(methylsulfonyl)indoline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Bromo-3-(methylsulfonyl)benzene: A structurally related compound with a benzene ring instead of an indoline core.
5-Bromoindoline: A simpler derivative without the methylsulfonyl group.
This comprehensive overview highlights the significance of 5-Bromo-1-(methylsulfonyl)indoline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-bromo-1-methylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSAXZCGBYCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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